![molecular formula C27H22FN5O3 B2706373 N-isopropyl-3-[1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide CAS No. 1029770-00-0](/img/structure/B2706373.png)
N-isopropyl-3-[1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide
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Description
N-isopropyl-3-[1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide is a useful research compound. Its molecular formula is C27H22FN5O3 and its molecular weight is 483.503. The purity is usually 95%.
BenchChem offers high-quality N-isopropyl-3-[1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isopropyl-3-[1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Let’s explore six unique applications of this compound:
Antibacterial Activity
The compound’s structure suggests potential antibacterial properties. Researchers can investigate its effectiveness against specific bacterial strains, such as Staphylococcus aureus and Chromobacterium violaceum. In vitro studies can assess its inhibitory effects and potential mechanisms of action .
Antiviral Potential
Given the diverse pharmacological activities associated with thiazole derivatives, exploring this compound’s antiviral potential is worthwhile. Researchers can evaluate its effects against viral infections, including HIV. Thiazole-based drugs have shown promise in treating various viral diseases .
Anti-Inflammatory Properties
Thiazole compounds often exhibit anti-inflammatory effects. Investigating whether this compound can modulate inflammatory pathways could lead to novel therapeutic strategies. Animal models and cellular assays can provide insights into its anti-inflammatory activity .
Cancer Research
Thiazole derivatives have been linked to anticancer properties. Researchers can explore this compound’s impact on cancer cell growth, apoptosis, and metastasis. In vitro and in vivo studies can elucidate its potential as an antineoplastic agent .
Drug Development
The compound’s unique structure may serve as a scaffold for drug development. Medicinal chemists can modify its functional groups to create analogs with improved pharmacokinetic properties. High-throughput screening can identify potential drug candidates .
Neurological Disorders
Thiazoles have shown promise in treating neurological conditions. Researchers can investigate whether this compound affects neurotransmitter systems, neuroprotection, or neuroinflammation. Animal models and behavioral assays can provide valuable data .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O3/c1-16-5-3-4-6-20(16)25-31-27(36-32-25)22-14-33(26-21(24(22)35)12-7-17(2)30-26)15-23(34)29-13-18-8-10-19(28)11-9-18/h3-12,14H,13,15H2,1-2H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKQPSCPIUJDIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-3-[1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide |
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